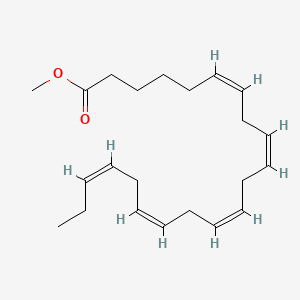

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester

Overview

Description

- Its structure is similar to eicosapentaenoic acid (EPA) , but with an additional carbon at the carboxyl end, resulting in the first double bond being in the Δ6 position .

Heneicosapentaenoic Acid methyl ester: (HPA) is a fatty acid found in small amounts in green algae and fish oils.

Mechanism of Action

Target of Action

The primary targets of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester, also known as Heneicosapentaenoic acid methyl ester (HPA), are prostaglandin H (PGH) synthase and 5-lipoxygenase . These enzymes play a crucial role in the synthesis of eicosanoids, which are signaling molecules that mediate inflammation and immunity.

Mode of Action

HPA is a poor substrate for both PGH synthase and 5-lipoxygenase . It retains the ability to rapidly inactivate pgh synthase . This suggests that HPA can modulate the production of eicosanoids, thereby influencing inflammatory responses.

Biochemical Pathways

HPA affects the arachidonic acid pathway. It exhibits strong inhibition of arachidonic acid synthesis from linoleic acid . Arachidonic acid is a precursor for the synthesis of eicosanoids. By inhibiting its synthesis, HPA can potentially downregulate the production of these signaling molecules.

Pharmacokinetics

In certain formulations, HPA methyl ester may serve as a prodrug . This means it can enhance the cellular uptake of HPA before being converted into free acid by esterases . This process can increase the bioavailability of HPA, allowing it to exert its effects more efficiently.

Result of Action

The molecular and cellular effects of HPA’s action primarily involve the modulation of eicosanoid production. By inhibiting the synthesis of arachidonic acid and inactivating PGH synthase, HPA can potentially reduce the production of eicosanoids . This can have downstream effects on inflammation and immune responses.

Action Environment

The action, efficacy, and stability of HPA can be influenced by various environmental factors. For instance, the formulation in which HPA methyl ester is administered can affect its function as a prodrug

Preparation Methods

Synthetic Routes: Detailed synthetic routes for HPA methyl ester are not widely documented. it can be synthesized through lipid chemistry methods.

Industrial Production: Industrial-scale production methods for HPA methyl ester are not commonly reported.

Chemical Reactions Analysis

Reactivity: HPA methyl ester can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

Major Products: The major products formed during these reactions would be derivatives of HPA methyl ester with modified functional groups.

Scientific Research Applications

Chemistry: HPA methyl ester serves as a valuable tool for studying lipid metabolism and fatty acid biochemistry.

Biology: It may play a role in cell membrane composition and function.

Medicine: Research explores its potential health benefits, including anti-inflammatory and cardiovascular effects.

Industry: HPA methyl ester could find applications in functional foods, dietary supplements, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds: Other long-chain polyunsaturated fatty acids, such as EPA and docosahexaenoic acid (DHA), share similarities with HPA methyl ester.

Uniqueness: HPA methyl ester’s unique structure, with the additional carbon at the carboxyl end, distinguishes it from other fatty acids

Biological Activity

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester (HPA methyl ester) is a polyunsaturated fatty acid (PUFA) belonging to the omega-3 family. It is characterized by a chain of 21 carbon atoms with five double bonds. This compound is structurally similar to eicosapentaenoic acid (EPA) but is elongated by one carbon atom. Its unique structure contributes to its distinct biological activities and potential therapeutic applications.

- Chemical Formula : C22H34O2

- Molecular Weight : 330.5 g/mol

- CAS Number : 65919-53-1

- Purity : ≥98%

- Storage : -20°C

Structure

The structure of HPA methyl ester can be represented as follows:

- Inhibition of Arachidonic Acid Synthesis : HPA methyl ester exhibits strong inhibition of arachidonic acid synthesis from linoleic acid. This property suggests its potential role in modulating inflammatory processes, as arachidonic acid is a precursor for various pro-inflammatory mediators .

- Incorporation into Cell Membranes : HPA methyl ester can incorporate into phospholipids and triacylglycerol in vivo with an efficiency comparable to EPA and docosahexaenoic acid (DHA). This incorporation may influence cell membrane fluidity and function, potentially affecting cellular signaling pathways .

- Metabolism and Bioavailability : The compound can be hydrolyzed by esterases within cells to release free heneicosapentaenoic acid, which may enhance its bioavailability and efficacy in therapeutic applications .

Effects on Health

Recent studies have highlighted the following effects of HPA methyl ester:

- Neuroprotective Effects : Research indicates that administration of DHA-H (a precursor to HPA) elevated brain levels of HPA in mice, correlating positively with cognitive performance in models of Alzheimer's disease . This suggests potential neuroprotective benefits.

- Anti-inflammatory Properties : Due to its ability to inhibit arachidonic acid synthesis, HPA methyl ester may possess anti-inflammatory properties that could be beneficial in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects in Alzheimer's Disease Models

A study investigated the effects of DHA-H on cognitive performance in 5xFAD mice, a model for Alzheimer's disease. The administration of DHA-H resulted in increased levels of HPA in the brain, which were positively correlated with improved spatial memory scores. This finding underscores the potential therapeutic role of HPA methyl ester in neurodegenerative diseases .

Case Study: Fatty Acid Composition Analysis

A comprehensive analysis was conducted on the fatty acid composition of various oils containing HPA methyl ester. The results indicated that HPA could effectively modulate lipid profiles and potentially influence metabolic pathways related to cardiovascular health .

Properties

IUPAC Name |

methyl (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-21H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHAHPVYEMPWTO-JEBPEJKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345240 | |

| Record name | Heneicosapentaenoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65919-53-1 | |

| Record name | Heneicosapentaenoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.